Pcsk9-IN-23
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Overview
Description
Pcsk9-IN-23 is a compound that acts as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound helps to increase the number of LDL receptors available to clear LDL cholesterol from the bloodstream, thereby lowering blood cholesterol levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-23 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing PCSK9 inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as crystallization, filtration, and purification to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pcsk9-IN-23 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Pcsk9-IN-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of PCSK9 inhibition and its effects on cholesterol metabolism.
Biology: Employed in research to understand the role of PCSK9 in cellular processes and its interactions with other proteins.
Medicine: Investigated for its potential therapeutic applications in treating hypercholesterolemia and reducing the risk of cardiovascular diseases.
Industry: Utilized in the development of new cholesterol-lowering drugs and formulations.
Mechanism of Action
Pcsk9-IN-23 exerts its effects by binding to PCSK9 and preventing it from interacting with LDL receptors. This inhibition allows more LDL receptors to be recycled to the liver cell surface, where they can remove LDL cholesterol from the bloodstream. The molecular targets of this compound include the active site of PCSK9, and the pathways involved in its mechanism of action are related to cholesterol metabolism and receptor-mediated endocytosis .
Comparison with Similar Compounds
Similar Compounds
Evolocumab: A monoclonal antibody that inhibits PCSK9.
Alirocumab: Another monoclonal antibody targeting PCSK9.
Inclisiran: A small interfering RNA that reduces PCSK9 production.
Uniqueness of Pcsk9-IN-23
This compound is unique in its chemical structure and mode of action compared to other PCSK9 inhibitors. While monoclonal antibodies like evolocumab and alirocumab directly bind to PCSK9, this compound may have different binding sites or mechanisms, offering potential advantages in terms of efficacy, stability, and delivery .
Properties
Molecular Formula |
C22H18F6N2O |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
6-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-4-[[4-(trifluoromethyl)phenyl]methylamino]pyridin-2-one |
InChI |
InChI=1S/C22H18F6N2O/c1-14-10-19(29-12-15-2-6-17(7-3-15)21(23,24)25)11-20(31)30(14)13-16-4-8-18(9-5-16)22(26,27)28/h2-11,29H,12-13H2,1H3 |
InChI Key |
HALZZSRMURPKGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC2=CC=C(C=C2)C(F)(F)F)NCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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